N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its antimycobacterial properties . The structure of this compound includes a benzothiazole moiety, an imidazo[2,1-b][1,3]thiazole core, and a methoxyphenyl group, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S2/c1-26-13-6-4-5-12(9-13)15-10-24-16(11-27-20(24)22-15)18(25)23-19-21-14-7-2-3-8-17(14)28-19/h2-11H,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYNHMVXXABUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with various aldehydes to form the imidazo[2,1-b][1,3]thiazole core . This is followed by the introduction of the methoxyphenyl group through electrophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient purification techniques, and scalable reaction conditions such as microwave-assisted synthesis . The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Example Reaction Pathway:
-
Intermediate Formation :
-
Aryl Coupling :
Oxidation and Reduction Reactions
The sulfide moiety in related imidazothiazoles undergoes oxidation, while ketone groups are susceptible to reduction:
-
Oxidation : Treatment with oxone (KHSO₅) converts thioether (–S–) groups to sulfones (–SO₂–) .
-
Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups (e.g., in carboxamide side chains) to alcohols, though stability of the imidazothiazole core under these conditions varies .
Reagent Compatibility Table:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | Oxone, H₂O/MeOH, 0°C → RT | Sulfone derivatives |
| Reduction | NaBH₄, EtOH, 0°C → RT | Alcohol intermediates |
Substitution Reactions
The carboxamide group at position 3 participates in nucleophilic substitution:
-
Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the carboxamide to carboxylic acid .
-
Amination : Reaction with primary amines (e.g., benzylamine) under coupling agents (HATU, DIPEA) forms secondary amides .
Example:
Demethylation of Methoxyphenyl Group
The 3-methoxyphenyl substituent undergoes demethylation under strong acidic or Lewis acidic conditions:
-
BBr₃-Mediated Demethylation : Boron tribromide (BBr₃) in CH₂Cl₂ at –78°C → RT selectively removes methyl groups to yield phenolic derivatives .
Functionalization of the Benzothiazole Ring
The N-(1,3-benzothiazol-2-yl) group can be modified via:
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at activated positions .
-
Cross-Coupling : Buchwald-Hartwig amination with aryl halides to introduce nitrogen-based substituents .
Biological Activity and Stability
While not a direct reaction, the compound’s stability under physiological conditions is critical:
-
Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades in acidic/alkaline environments .
-
Metabolic Oxidation : Cytochrome P450 enzymes oxidize the methoxyphenyl group to catechol derivatives in vivo .
Key Research Findings
-
Synthetic Efficiency : Pd-catalyzed coupling achieves >80% yield for aryl introduction .
-
Demethylation Selectivity : BBr₃ selectively demethylates the 3-methoxyphenyl group without affecting the imidazothiazole core .
-
Biological Relevance : Analogous compounds exhibit G₂/M cell-cycle arrest in cancer cells, linked to interactions with tubulin .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. One proposed mechanism is the inhibition of pantothenate synthetase, an enzyme crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . Molecular docking studies have shown that the compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their antimycobacterial properties.
Spiropyrans and spirooxazines: These compounds possess photochromic properties and have been compared for their stability and luminescence.
N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea: A potent inhibitor of FMS-like tyrosine kinase-3 (FLT3), showing unique selectivity and efficacy.
Uniqueness
N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific combination of structural features, which contribute to its potent biological activities and selectivity towards certain molecular targets. Its ability to inhibit pantothenate synthetase specifically in Mycobacterium tuberculosis sets it apart from other similar compounds .
Biological Activity
N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cells. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 406.5 g/mol. The structure includes a benzothiazole moiety and an imidazo-thiazole framework, which are known for their pharmacological significance.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent . For instance, derivatives of imidazo[2,1-b]thiazole have shown significant activity against Mycobacterium tuberculosis (Mtb). In one study, a related compound demonstrated an IC50 value of 2.32 μM against Mtb H37Ra, indicating potent inhibitory effects without acute toxicity towards human lung fibroblast cells (MRC-5) at concentrations above 128 μM .
Anticancer Activity
The anticancer properties of compounds containing imidazo and thiazole moieties have been extensively studied. For example, several derivatives exhibited promising cytotoxic effects against various cancer cell lines. In vitro assays indicated that certain derivatives had IC50 values lower than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggested that modifications on the phenyl ring significantly influenced the anticancer activity.
Summary of Biological Activities
| Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 2.32 | |
| Anticancer | Various cancer cell lines | < 10 | |
| Antibacterial | Various bacterial strains | Variable |
The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve:
- Inhibition of key enzymes : Molecular docking studies suggest that these compounds may bind to critical enzymes in Mtb, such as Pantothenate synthetase, disrupting metabolic pathways essential for bacterial survival .
- Induction of apoptosis in cancer cells : Compounds have been shown to trigger apoptotic pathways in cancer cells through interactions with specific proteins involved in cell survival .
Case Study 1: Antitubercular Activity
In a study focused on the synthesis and evaluation of thiazole derivatives, several compounds were screened for their antitubercular activity against Mtb H37Rv strain. Among them, certain derivatives displayed MIC values as low as 3.125 μg/mL, indicating strong potential for further development .
Case Study 2: Anticancer Potential
Another research effort evaluated the cytotoxicity of imidazo-thiazole derivatives against HeLa and MIA PaCa-2 cell lines. The results revealed that specific modifications to the thiazole ring significantly enhanced cytotoxicity compared to unmodified analogues .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing imidazo[2,1-b]thiazole derivatives like this compound?
- Methodological Answer : A typical approach involves cyclization of precursor heterocycles (e.g., benzothiazole or thiazole intermediates) followed by functionalization. For example, ethyl 2-methyl-benzo-[d]-imidazo[2,1-b]-thiazole-3-carboxylate can be synthesized via cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate under reflux in 1,4-dioxane. Subsequent steps include ester hydrolysis (using LiOH), amide coupling (HATU/Hunig’s base), and click chemistry for triazole derivatives . Alternative methods include catalyst-free three-component reactions using aryl glyoxals, aryl amines, and 2-aminobenzothiazoles, where electronic effects of substituents influence product selectivity .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- 1H/13C NMR : Key peaks include singlet signals for methyl groups (δ 2.28 ppm) and exchangeable protons for carboxylic acids (δ 12.08 ppm) .
- Mass Spectrometry (MS) : [M+1] peaks (e.g., m/z = 261.2) confirm molecular weight .
- IR Spectroscopy : Used to validate functional groups like amides or methoxy substituents .
- Melting Point Analysis : Critical for purity assessment (e.g., compounds with 238–271°C melting points in imidazothiadiazole derivatives) .
Q. What biological activities are associated with imidazo[2,1-b]thiazole scaffolds?
- Methodological Answer : Imidazo[2,1-b]thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, derivatives with methoxyphenyl groups show antitumor potential via kinase inhibition or DNA intercalation. Biological screening typically involves:
- In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase), and antimicrobial susceptibility testing .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., methoxy vs. trifluoromethyl groups) to optimize potency .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in multi-step reactions?
- Methodological Answer :
- Reaction Solvent/Time : Catalyst-free three-component reactions in EtOH reduce side products compared to polar solvents .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity for triazole derivatives .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) for cyclization steps .
- Computational Screening : Quantum chemical calculations predict optimal conditions (e.g., solvent, temperature) to minimize byproducts .
Q. How do electronic effects of substituents influence product formation in imidazo[2,1-b]thiazole synthesis?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Promote cyclization via stabilization of intermediates. For example, aryl glyoxals with EWGs (e.g., Cl, NO2) favor benzoimidazothiazole formation over dimeric byproducts .
- Electron-Donating Groups (EDGs) : Methoxy groups enhance solubility but may reduce reactivity in coupling steps. Balancing EDG/EWG placement is critical for regioselectivity .
Q. What advanced techniques resolve contradictions in biological activity data?
- Methodological Answer :
- Metabolite Profiling : LC-MS/MS identifies active metabolites vs. parent compound contributions .
- Target Validation : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) clarifies mechanism .
- Dose-Response Studies : EC50/IC50 comparisons across cell lines (e.g., cancer vs. normal) confirm selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
